![molecular formula C63H79ClN4O10 B11826829 N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride](/img/structure/B11826829.png)
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(m-PEG4)-N’-(DBCO-PEG4)-Cy5” is a complex compound that combines polyethylene glycol (PEG) chains with dibenzocyclooctyne (DBCO) and a cyanine dye (Cy5). This compound is often used in bioconjugation and imaging applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(m-PEG4)-N’-(DBCO-PEG4)-Cy5” typically involves the following steps:
PEGylation: The attachment of PEG chains to the core structure.
DBCO Conjugation:
Cy5 Labeling: The final step involves the conjugation of the Cy5 dye to the PEGylated structure.
Industrial Production Methods
Industrial production may involve large-scale synthesis using automated reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the Cy5 dye.
Reduction: Reduction reactions may also occur, affecting the dye’s fluorescence properties.
Substitution: Substitution reactions can modify the PEG chains or the DBCO groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products depend on the specific reactions but may include modified PEG chains, altered DBCO groups, or changes in the Cy5 dye’s fluorescence.
Aplicaciones Científicas De Investigación
Chemistry
Bioconjugation: Used to link biomolecules for various assays.
Fluorescent Labeling: Employed in fluorescence microscopy and flow cytometry.
Biology
Cell Imaging: Helps visualize cellular structures and processes.
Protein Labeling: Used to tag proteins for tracking and analysis.
Medicine
Diagnostics: Applied in diagnostic assays to detect specific biomolecules.
Therapeutics: Potential use in targeted drug delivery systems.
Industry
Material Science: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through the following mechanisms:
Fluorescence: The Cy5 dye emits fluorescence upon excitation, allowing for imaging applications.
Click Chemistry: The DBCO group reacts with azides in a bioorthogonal manner, enabling bioconjugation without interfering with biological processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(m-PEG4)-N’-(DBCO-PEG4)-Cy3: Similar structure but with a different cyanine dye.
N-(m-PEG4)-N’-(DBCO-PEG4)-FITC: Uses fluorescein isothiocyanate instead of Cy5.
Uniqueness
“N-(m-PEG4)-N’-(DBCO-PEG4)-Cy5” is unique due to its combination of PEGylation, DBCO click chemistry, and Cy5 fluorescence, making it highly versatile for various applications.
Propiedades
Fórmula molecular |
C63H79ClN4O10 |
|---|---|
Peso molecular |
1087.8 g/mol |
Nombre IUPAC |
N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanamide;chloride |
InChI |
InChI=1S/C63H78N4O10.ClH/c1-62(2)53-20-12-15-23-56(53)65(32-35-72-40-43-76-46-45-74-38-37-70-5)58(62)25-7-6-8-26-59-63(3,4)54-21-13-16-24-57(54)66(59)33-36-73-41-44-77-48-47-75-42-39-71-34-30-60(68)64-31-29-61(69)67-49-52-19-10-9-17-50(52)27-28-51-18-11-14-22-55(51)67;/h6-26H,29-49H2,1-5H3;1H |
Clave InChI |
RDGUSQKZQVKRJY-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCCC(=O)NCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


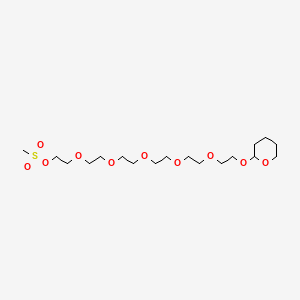
![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)

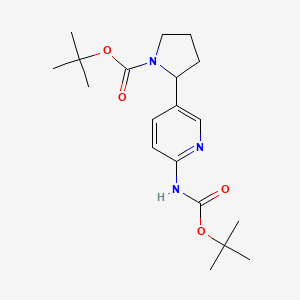

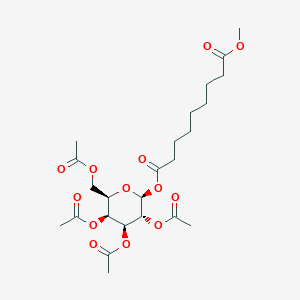
![4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid](/img/structure/B11826778.png)
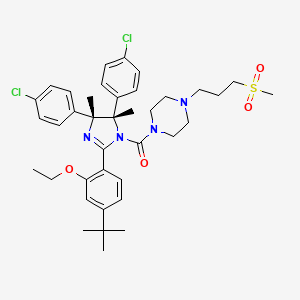
![2H-triazolo[4,5-d]pyrimidine-5,7-diamine;sulfate](/img/structure/B11826787.png)
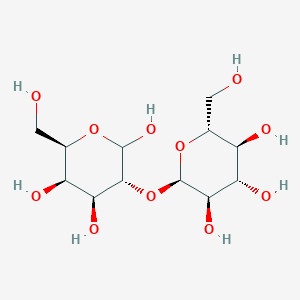

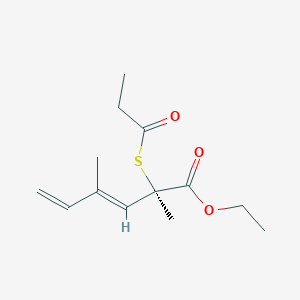
![6-[(6-Aminohexyl)amino]-6-oxo-hexanoic Acid](/img/structure/B11826824.png)
![(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-3-((tetrahydro-2H-pyran-2-yl)oxy)-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl trifluoromethanesulfonate](/img/structure/B11826837.png)
